2-Chloro-5-cyclopropoxypyrazine
Description
2-Chloro-5-cyclopropoxypyrazine is a substituted pyrazine derivative characterized by a chlorine atom at the 2-position and a cyclopropoxy group (a three-membered cyclopropane ring attached via an oxygen atom) at the 5-position of the pyrazine ring. Pyrazine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
The cyclopropoxy group introduces unique features:
- Steric effects: The strained cyclopropane ring increases steric bulk compared to linear alkoxy groups (e.g., ethoxy).
- Electronic effects: The oxygen atom in the cyclopropoxy group may participate in hydrogen bonding, influencing solubility and reactivity.
- Lipophilicity: The cyclopropane ring likely enhances lipophilicity compared to polar substituents like hydroxyl or carboxyl groups.
Synthetic routes for similar compounds (e.g., 2-chloro-5-substituted pyrazines) often involve nucleophilic substitution or coupling reactions. For example, 2,5-dichloropyrazine can react with cyclopropoxide under basic conditions to yield the target compound, analogous to methods described for synthesizing 2-chloro-5-hydrazinylpyrazine .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
NBMDXXBIUNAACK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropoxypyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloropyrazine with cyclopropanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the chlorine-substituted carbon on the pyrazine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyclopropoxypyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-azido-5-cyclopropoxypyrazine or 2-thio-5-cyclopropoxypyrazine can be formed.
Oxidation Products: Oxidation can yield compounds like 2-chloro-5-cyclopropoxy-3-pyrazinone.
Reduction Products: Reduction can lead to derivatives like this compound-3-amine.
Scientific Research Applications
2-Chloro-5-cyclopropoxypyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-Chloro-5-cyclopropoxypyrazine with structurally related pyrazine derivatives:
Key Observations :
- Lipophilicity : The cyclopropoxy group (logP ~2.5–3.0, estimated) is more lipophilic than ethoxy (logP ~1.8) but less than trifluoromethyl (logP ~2.8–3.5) .
- Reactivity : The iodo and chloromethyl substituents enable cross-coupling or alkylation reactions, whereas cyclopropoxy may resist nucleophilic substitution due to steric hindrance.
- Biological Activity : Pyrazinecarboxamides with bulky substituents (e.g., tert-butyl) show antimycobacterial activity (IC₅₀ ~40–50 µmol·L⁻¹), suggesting cyclopropoxy derivatives could similarly modulate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
